Felinine Felinine Felinine is a cysteine thioether that is the S-(4-hydroxy-2-methylbutan-2-yl) derivative of L-cysteine. It is a major component of the urine of the domestic cat. It has a role as a pheromone. It is a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 471-09-0
VCID: VC0527842
InChI: InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1
SMILES: CC(C)(CCO)SCC(C(=O)O)N
Molecular Formula: C8H17NO3S
Molecular Weight: 207.29 g/mol

Felinine

CAS No.: 471-09-0

Cat. No.: VC0527842

Molecular Formula: C8H17NO3S

Molecular Weight: 207.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Felinine - 471-09-0

Specification

CAS No. 471-09-0
Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
IUPAC Name (2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid
Standard InChI InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1
Standard InChI Key IFERABFGYYJODC-LURJTMIESA-N
Isomeric SMILES CC(C)(CCO)SC[C@@H](C(=O)O)N
SMILES CC(C)(CCO)SCC(C(=O)O)N
Canonical SMILES CC(C)(CCO)SCC(C(=O)O)N
Appearance Solid powder

Introduction

Chemical Structure and Properties of Felinine

Felinine (C8H17NO3SC_8H_{17}NO_3S, molecular weight 207.29 g/mol) belongs to the class of non-proteinogenic amino acids, characterized by a thioether bond linking cysteine to a 4-hydroxy-2-methylbutan-2-yl group . Its IUPAC name, (2R)-2-amino-3-[(4-hydroxy-2-methylbutan-2-yl)sulfanyl]propanoic acid, reflects its chiral center at the second carbon and hydroxylated branched-chain substituent . The compound exists in equilibrium with its zwitterionic form, stabilizing its structure in aqueous environments like urine .

Table 1: Key Physicochemical Properties of Felinine

PropertyValue
Molecular FormulaC8_8H17_{17}NO3_3S
CAS Registry Number471-09-0
Melting PointNot established (decomposes)
SolubilityWater-soluble
pKa (carboxyl group)~2.1
pKa (amino group)~9.2

Physiological and Behavioral Roles

Pheromonal Signaling

Felinine and its volatile catabolites, particularly 3-mercapto-3-methylbutan-1-ol (3M3MB), function as sex-specific pheromones. Intact males exhibit urinary felinine concentrations exceeding 200 μmol/L, correlating with plasma testosterone levels . Behavioral assays show that felinine-derived volatiles:

  • Attract females during estrus .

  • Deter rival males from territories .

  • Suppress reproductive behaviors in non-feline species (e.g., reduced mounting frequency in rats) .

Table 2: Felinine Concentrations Across Cat Demographics

GroupUrinary Felinine (μmol/L)
Intact Males210 ± 45
Neutered Males62 ± 18
Intact Females85 ± 22
Spayed Females58 ± 15

Interspecies Interactions

Laboratory studies reveal that felinine exposure alters physiology in non-feline mammals. Rats exposed to 0.05% w/v L-felinine solutions exhibited:

  • 34% reduction in plasma testosterone (p<0.01p < 0.01) .

  • Skewed offspring sex ratios (1.8:1 male:female) .
    These effects suggest felinine may serve as an evolutionary adaptation to reduce competition from sympatric species .

Odor Generation and Mitigation Strategies

Felinine’s breakdown by litterbox microbiota produces malodorous thiols, including 3M3MB (human odor detection threshold: 0.3 ppb) . Comparative testing of odor-control agents demonstrated:

Table 3: Efficacy of Felinine Odor Neutralizers

Agent3M3MB Reduction (30 min)Microbial Load (CFU/g)
MCDMH-Z Granules98.7%<102^2
Commercial Product A12.4%107^7
Commercial Product B8.9%108^8

MCDMH-Z’s superiority stems from oxidative degradation of thiols and bacteriostatic effects against Proteus vulgaris, the primary felinine-metabolizing bacterium .

Metabolic Integration and Age-Related Changes

Plasma metabolomics in growing cats identified felinine precursors and byproducts as key age-dependent metabolites :

  • Juveniles (6 months): Elevated taurochenodeoxycholate (+142%, p=0.003p = 0.003) supports bile acid synthesis for lipid digestion.

  • Adults (2 years): Increased L-cysteine (+89%, p=0.01p = 0.01) and taurocyamine (+67%, p=0.02p = 0.02) reflect heightened sulfur amino acid turnover .

These shifts align with felinine’s dual role in nutrient metabolism and chemical communication during sexual maturation .

Future Research Directions

  • Genetic Regulation: Elucidate transcriptional control of felinine synthase in Felidae.

  • Ecotoxicology: Assess environmental persistence of felinine derivatives in urban ecosystems.

  • Therapeutic Applications: Investigate felinine analogs as novel antimicrobial agents targeting sulfur-dependent pathogens.

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